2-(3,5-Dimethylphenyl)phenol
Description
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHZWCFILOKHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC=C2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596571 | |
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012370-68-1 | |
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Xylene Derivatives
The patent CN104761435A details a three-step protocol for 3,5-dimethylphenol synthesis, adaptable for generating 3,5-dimethylphenyl precursors:
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Carbonylation : Xylene reacts with acetyl chloride under Lewis acid catalysis (AlCl₃) at 100°C to yield 3,5-dimethylacetophenone (89.2% yield).
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Bayer-Villiger Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) converts the ketone to an ester (91.7% yield).
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Hydrolysis : Acid-catalyzed cleavage of the ester affords 3,5-dimethylphenol (86.3% yield).
Table 1: Optimization of 3,5-Dimethylacetophenone Synthesis
| Acylating Agent | Catalyst (mol%) | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetyl chloride | AlCl₃ (20) | 100 | 89.2 |
| Acetic anhydride | FeCl₃ (20) | 100 | 85.4 |
| Propionyl chloride | AlCl₃ (10) | 100 | 77.6 |
Key factors include stoichiometric excess of xylene (10:1 molar ratio to acylating agent) and graded temperature control to stabilize δ-complex intermediates.
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
Boronic Acid Preparation
The 3,5-dimethylphenylboronic acid is synthesized via Miyaura borylation of 3,5-dimethylbromobenzene using bis(pinacolato)diboron and a palladium catalyst.
Coupling with Ortho-Hydroxyphenyl Halides
Reaction of 2-bromophenol (protected as its methyl ether) with 3,5-dimethylphenylboronic acid under Pd(PPh₃)₄ catalysis achieves biphenyl linkage. Deprotection with BBr₃ restores the hydroxyl group.
Table 2: Suzuki-Miyaura Coupling Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Dioxane/H₂O | 80 | 72 |
| CsF | THF | 60 | 68 |
| NaHCO₃ | EtOH/H₂O | 70 | 65 |
Microwave-assisted conditions (100°C, 15 min) enhance yields to 78% while reducing reaction times.
Ullmann-Type Coupling for Direct Phenol Attachment
Copper-Mediated Coupling
Ullmann condensation of 2-iodophenol with 3,5-dimethylphenylboronic acid using CuI and 1,10-phenanthroline in DMSO at 110°C achieves moderate yields (55–60%). Challenges include homo-coupling byproducts and copper residue removal.
Oxidative Coupling Strategies
Scholl Reaction
Heating 3,5-dimethylphenol with FeCl₃ at 40°C induces oxidative dimerization, but regioselectivity for the ortho-position is poor (<20%).
Hydrolysis of Diaryliodonium Salts
Iodonium Salt Synthesis
Reacting 3,5-dimethylphenyliodonium triflate with 2-methoxyphenylboronic acid forms a diaryliodonium intermediate. Subsequent hydrolysis with aqueous HCl yields the target compound (50–55% over two steps).
Industrial-Scale Considerations
The patent method’s emphasis on low-cost xylenes and mild conditions (25–100°C) highlights scalability. Waste streams from Lewis acid catalysts (AlCl₃, FeCl₃) necessitate neutralization protocols, while Suzuki couplings require palladium recovery systems.
Mechanistic Insights and Side Reactions
Steric Effects in Coupling
3,5-Dimethyl substitution hinders transmetallation in Suzuki reactions, necessitating bulky ligands (e.g., SPhos) to accelerate oxidative addition.
Ortho-Directing Effects
The hydroxyl group in 2-bromophenol directs coupling to the ipso-position, but competing para-coupling (<5%) occurs under high-temperature conditions.
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.25 (d, J = 8.1 Hz, 2H, aromatic), 6.90 (s, 1H, phenolic OH), 2.35 (s, 6H, CH₃).
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GC-MS : m/z 212 [M]⁺, base peak at 197 [M−CH₃]⁺.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form methylated cyclohexanols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products
Oxidation: Quinones
Reduction: Methylated cyclohexanols
Substitution: Nitro, sulfonic, and halogenated derivatives
Scientific Research Applications
3,5-Dimethylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dimethylphenol involves its interaction with various molecular targets and pathways. As a phenol, it acts as a potent proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected next to a nerve, affecting nerve fibers . Additionally, it exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-(3,5-Dimethylphenyl)phenol with structurally related phenolic compounds:
Key Observations :
- Lipophilicity: The 3,5-dimethylphenyl substituent increases LogP compared to simpler dimethylphenols (e.g., 3,5-dimethylphenol), enhancing membrane permeability in biological systems .
- Thermal Stability: Trisubstituted phenols like 9d exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .
Chemical Reactivity
Substitution and Functionalization
- Benzoylation: Electron-rich phenols, such as 3,5-dimethylphenol, undergo benzoylation efficiently under microwave-assisted conditions, with yields influenced by steric hindrance from substituents .
- Allylation: The presence of methyl groups enhances nucleophilicity at the phenolic oxygen, facilitating reactions like allylation in HFIP solvent .
Acid-Base Behavior
- pKa: Methyl groups lower the acidity of phenolic hydroxyl groups. For example, 3,5-dimethylphenol has a pKa of ~10.2, compared to phenol’s pKa of ~9.95, due to electron-donating effects .
Q & A
Basic: What are the optimal synthetic routes for 2-(3,5-Dimethylphenyl)phenol, and how do reaction conditions influence yield?
The synthesis of 2-(3,5-Dimethylphenyl)phenol typically involves Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce substituents onto the phenolic backbone. For example, highlights the use of palladium-catalyzed coupling reactions for trisubstituted phenols, achieving yields >80% under inert conditions (N₂ atmosphere) with tetrahydrofuran (THF) as the solvent . Hydrogenation steps (e.g., using Pd/C in ethanol) are critical for reducing intermediates, as described in for analogous aromatic amines . Reaction temperature (60–80°C) and catalyst loading (5–10 mol%) significantly impact yield, with deviations leading to incomplete conversion or side products.
Advanced: How can researchers resolve contradictory NMR data observed in substituted phenolic compounds like 2-(3,5-Dimethylphenyl)phenol?
Contradictions in NMR data often arise from dynamic rotational isomerism or overlapping signals in crowded aromatic regions. demonstrates the use of 2D NMR techniques (e.g., COSY, HSQC) to resolve ambiguities in trisubstituted phenols, such as distinguishing between ortho and para methyl groups . Additionally, computational NMR prediction tools (e.g., ACD/Labs or Gaussian-based DFT calculations) can validate experimental shifts against theoretical models, as shown in PubChem data for 3,5-diaminophenol derivatives .
Basic: What spectroscopic techniques are most effective for characterizing 2-(3,5-Dimethylphenyl)phenol?
Key techniques include:
- ¹H/¹³C NMR : To identify substituent positions and confirm regioselectivity (e.g., aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.2–2.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., [M+H]⁺ with <2 ppm error) .
- FTIR : To confirm phenolic -OH stretches (~3200–3500 cm⁻¹) and aromatic C-H bending (~800–850 cm⁻¹) .
Advanced: What strategies mitigate competing side reactions during the functionalization of 2-(3,5-Dimethylphenyl)phenol?
To suppress undesired bromination or oxidation:
- Protecting groups : Temporarily block the phenolic -OH with acetyl or tert-butyldimethylsilyl (TBS) groups during electrophilic substitution, as described in for 3,5-dimethylphenol derivatives .
- Controlled reaction conditions : Use low temperatures (0–5°C) and stoichiometric reagents to limit overhalogenation .
Advanced: How does the electronic environment of 2-(3,5-Dimethylphenyl)phenol influence its reactivity in electrophilic substitution?
The electron-donating methyl groups at the 3,5-positions activate the aromatic ring toward electrophilic attack, directing substitution to the para position relative to the phenol -OH group. demonstrates this in bromination reactions, where methyl groups enhance para-selectivity by 70–85% compared to unsubstituted phenols . Steric hindrance from methyl groups further disfavors meta substitution.
Basic: What are the recommended storage conditions for 2-(3,5-Dimethylphenyl)phenol to ensure stability?
Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of the phenol group. recommends refrigeration (0–6°C) for similar phenolic standards to avoid degradation via quinone formation . Use amber glass vials to minimize photodegradation.
Advanced: What computational methods aid in predicting the regioselectivity of 2-(3,5-Dimethylphenyl)phenol derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution sites by analyzing frontier molecular orbitals (FMOs) and Fukui indices. ’s InChI data enables precise molecular modeling for substituent effects . Software like Gaussian or ORCA can simulate reaction pathways, validated against experimental data from and .
Advanced: How can researchers validate the purity of 2-(3,5-Dimethylphenyl)phenol in complex mixtures?
Employ HPLC with UV detection (λ = 254 nm) for quantitative analysis, achieving resolution >1.5 between target and impurities. uses GC-MS for purity assessment (>98% by area) in trisubstituted phenols . For trace impurities, LC-HRMS or ion chromatography detects polar byproducts (e.g., sulfonated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
